molecular formula C15H14FN3O2 B450277 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE

2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B450277
M. Wt: 287.29g/mol
InChI Key: HFSLDPFSDLKGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is an organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a fluorobenzoyl group and a methylphenyl group attached to a hydrazinecarboxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 3-fluorobenzoyl chloride with N-(3-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-3-methylphenyl)-4-(3-fluorobenzoyl)piperazine
  • ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)thiophene-3-carboxylate

Uniqueness

2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29g/mol

IUPAC Name

1-[(3-fluorobenzoyl)amino]-3-(3-methylphenyl)urea

InChI

InChI=1S/C15H14FN3O2/c1-10-4-2-7-13(8-10)17-15(21)19-18-14(20)11-5-3-6-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21)

InChI Key

HFSLDPFSDLKGFY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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